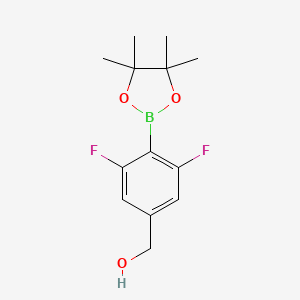
2-Cyclopropyl-5-benzylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-5-benzylpyrrole (2CBP) is a cyclopropyl-substituted pyrrole-containing compound that has been studied for its potential use in various scientific research applications. It is a relatively new compound that has been studied in recent years and has shown promise in a variety of fields.
Mecanismo De Acción
The exact mechanism of action of 2-Cyclopropyl-5-benzylpyrrole is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is responsible for breaking down the neurotransmitters serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects
2-Cyclopropyl-5-benzylpyrrole has been studied for its potential biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to improved cognitive function and memory. It has also been shown to reduce inflammation in the body, which can lead to improved overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Cyclopropyl-5-benzylpyrrole in laboratory experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it has a relatively low toxicity, which makes it safe to use in laboratory experiments. However, one of the major limitations of using 2-Cyclopropyl-5-benzylpyrrole in laboratory experiments is that it is still not fully understood, so its effects may not be fully predictable.
Direcciones Futuras
Some potential future directions for 2-Cyclopropyl-5-benzylpyrrole research include further exploration of its potential use as an anti-cancer agent, as an anti-inflammatory agent, and as a potential inhibitor of the enzyme acetylcholinesterase. Additionally, further research could be done to explore its potential use in drug delivery systems, as a potential inhibitor of the enzyme monoamine oxidase, and as a potential inhibitor of the enzyme tyrosine hydroxylase. It could also be studied for its potential use in other areas, such as neurological disorders, cardiovascular diseases, and metabolic disorders.
Métodos De Síntesis
2-Cyclopropyl-5-benzylpyrrole can be synthesized through a variety of methods, including chemical synthesis, biocatalysis, and enzymatic synthesis. The most common method of chemical synthesis involves the reaction of cyclopropylbenzene with a pyrrole-containing compound, such as 4-methyl-2-pyrrole-2-carboxylic acid. This reaction produces the desired 2-Cyclopropyl-5-benzylpyrrole product.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-5-benzylpyrrole has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use as an anti-cancer agent, as an anti-inflammatory agent, and as a potential inhibitor of the enzyme acetylcholinesterase. It has also been studied for its potential use in drug delivery systems, as a potential inhibitor of the enzyme monoamine oxidase, and as a potential inhibitor of the enzyme tyrosine hydroxylase.
Propiedades
IUPAC Name |
2-benzyl-5-cyclopropyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-4-11(5-3-1)10-13-8-9-14(15-13)12-6-7-12/h1-5,8-9,12,15H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDVVXMBXQJXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-benzylpyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)